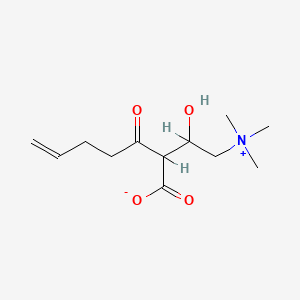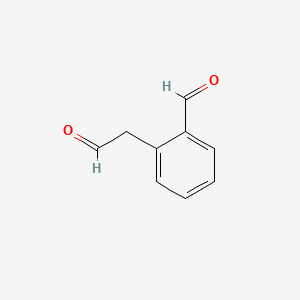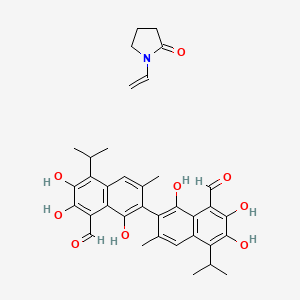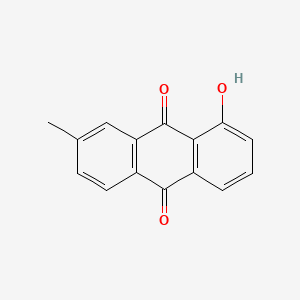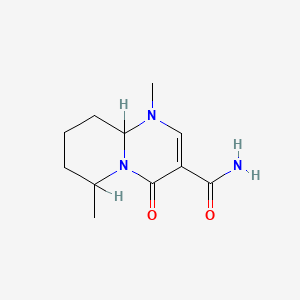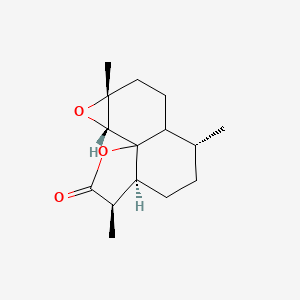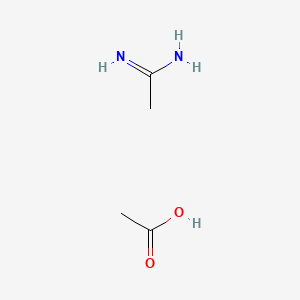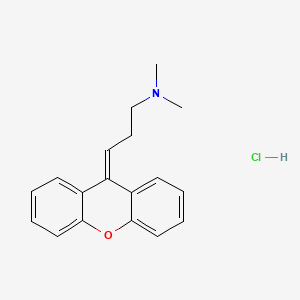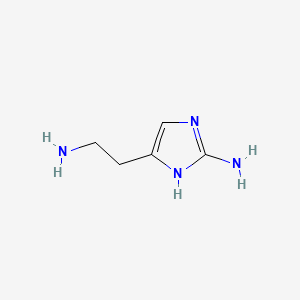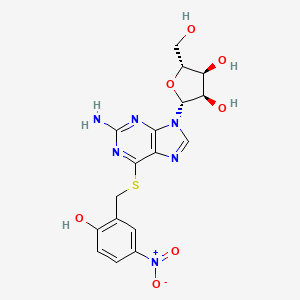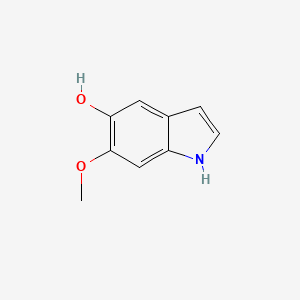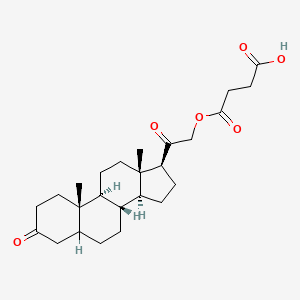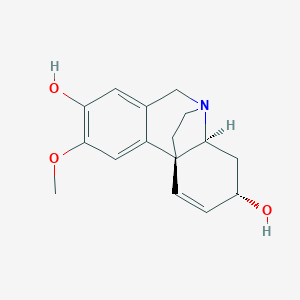
(-)-8-Demethylmaritidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-8-Demethylmaritidine is a member of phenanthridines.
Applications De Recherche Scientifique
Inhibition of Acetylcholinesterase and Alzheimer's Disease Treatment
- (-)-8-Demethylmaritidine, as an Amaryllidaceae alkaloid, has been investigated for its inhibitory effects on acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. The compound shows mixed inhibition mechanism, suggesting potential therapeutic applications in treating dementia. The study also explored its ability to penetrate the blood-brain barrier, a crucial factor for effectiveness in treating brain disorders (Cahlíková et al., 2015).
Chemical Characterization and Potential Bioactivity
- (-)-8-Demethylmaritidine was isolated from Pancratium sickenbergeri, indicating its presence in various plant species. Although the specific bioactivities were not detailed in the study, the isolation and identification of such compounds are foundational steps for further pharmacological research (Abou-Donia et al., 2002).
Role in Amaryllidaceae Alkaloid Compounds
- The compound has been grouped with other Amaryllidaceae alkaloids, suggesting its involvement in the diverse biological activities these compounds are known for, including potential cholinesterase inhibitory activity, which is pertinent to neurodegenerative diseases (Emir et al., 2016).
Comprehensive Alkaloid Studies
- A comprehensive study of alkaloids from Crinum asiaticum var. sinicum mentioned (-)-8-Demethylmaritidine among other compounds, highlighting the complexity and diversity of plant alkaloids and their potential for various biological effects (Chen et al., 2011).
Propriétés
Formule moléculaire |
C16H19NO3 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(1R,10S,12S)-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraene-5,12-diol |
InChI |
InChI=1S/C16H19NO3/c1-20-14-8-12-10(6-13(14)19)9-17-5-4-16(12)3-2-11(18)7-15(16)17/h2-3,6,8,11,15,18-19H,4-5,7,9H2,1H3/t11-,15+,16+/m1/s1 |
Clé InChI |
TZTBAJFJEZRQCV-RLCCDNCMSA-N |
SMILES isomérique |
COC1=C(C=C2CN3CC[C@]4([C@@H]3C[C@@H](C=C4)O)C2=C1)O |
SMILES |
COC1=C(C=C2CN3CCC4(C3CC(C=C4)O)C2=C1)O |
SMILES canonique |
COC1=C(C=C2CN3CCC4(C3CC(C=C4)O)C2=C1)O |
Synonymes |
(-)-8-demethylmaritidine 8-demethyl-maritidine 8-demethylmaritidine 8-O-demethylmaritidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




